molecular formula C13H21N5O19P4 B028231 Oligophosphoglycerol-ATP CAS No. 101968-93-8

Oligophosphoglycerol-ATP

Cat. No. B028231
M. Wt: 675.22 g/mol
InChI Key: BVGPWHMILIFADE-NRJACJQQSA-N
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Description

ATP is a complex organic chemical that provides energy to drive many processes in living cells, e.g., muscle contraction, nerve impulse propagation, and chemical synthesis . Oligophosphoglycerol is a term that suggests a molecule made up of a small number of phosphoglycerol units. Phosphoglycerols are typically components of various lipids, particularly those found in biological membranes .


Synthesis Analysis

The synthesis of ATP in cells is carried out through several processes, the most efficient of which is oxidative phosphorylation, carried out in mitochondria . The synthesis of phosphoglycerols, on the other hand, is typically carried out through the glycerol phosphate pathway .


Molecular Structure Analysis

ATP consists of an adenine ring, a ribose sugar, and three phosphate groups . Phosphoglycerols consist of a glycerol backbone to which one or more phosphate groups are attached .


Chemical Reactions Analysis

ATP is involved in various types of reactions in the cell. Its hydrolysis to ADP is a key reaction that releases the energy stored in ATP . Phosphoglycerols, being a component of lipids, are involved in various metabolic reactions related to lipid metabolism .


Physical And Chemical Properties Analysis

ATP is a solid at room temperature, highly soluble in water, and has a molecular weight of about 507.18 g/mol . Information on the physical and chemical properties of specific phosphoglycerols would depend on their exact chemical structure .

Scientific Research Applications

  • Mitochondrial ATPase Inhibition : Oligomycin, which inhibits mitochondrial ATPase, can slow ATP depletion and anaerobic glycolysis in the canine heart during total ischemia. This suggests a potential for reducing ATP utilization in certain conditions (Jennings, Reimer, & Steenbergen, 1991).

  • Aqueous Two-Phase System (ATPS) : ATPS is promising for extracting, separating, and enriching biomolecules, with applications in food and sewage treatment (Iqbal et al., 2016).

  • P-glycoprotein Oligomers : The existence of P-glycoprotein oligomers in multidrug resistant cells suggests a role in drug efflux pump function (Poruchynsky & Ling, 1994).

  • Oligodendrocytes in Multiple Sclerosis : Reduced glycolytic ATP production due to metabolic stress in oligodendrocytes in multiple sclerosis lesions can be potentially restored under optimal conditions, improving myelin maintenance (Cui et al., 2016).

  • ATP-Protein Interactions : ATP acts as a general nonspecific binder of proteins, suggesting a role in metabolite-mediated protein surface protection in cells (Nishizawa et al., 2021).

  • Alamar Blue Assay in Research : The Alamar Blue assay's poor correlation with the ATP bioluminescence assay indicates it should only be used as a preliminary screening tool in antisense oligodeoxynucleotide research (Squatrito, Connor, & Buller, 1995).

  • Cancer Therapy : Targeting tumor glycolysis with inhibitors is a promising approach for cancer therapy, as cancer cells rely heavily on glycolysis for energy production (Ganapathy-Kanniappan & Geschwind, 2013).

  • Mitochondrial Oxidative Phosphorylation : Essential for ATP formation and photosynthesis in barley leaf protoplasts, mitochondrial oxidative phosphorylation ensures efficient utilization of photosynthate by the cell (Krömer, Stitt, & Heldt, 1988).

  • Complex V in Phosphorylation : Understanding the structure and function of Complex V, crucial in phosphorylating ADP to ATP, may guide future therapeutic interventions (Jonckheere, Smeitink, & Rodenburg, 2011).

  • DNA Polymerase III Holoenzyme Activation : ATP (or dATP) is essential for forming an initiation complex with a primed DNA template by DNA polymerase III holoenzyme (Burgers & Kornberg, 1982).

Future Directions

Research into ATP and its role in cellular processes is ongoing, with a focus on understanding its involvement in disease processes and potential therapeutic applications . Similarly, understanding the role of phosphoglycerols in biological membranes could have implications for various fields of biology and medicine .

properties

IUPAC Name

3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O19P4/c14-10-7-11(16-3-15-10)18(4-17-7)12-8(20)9(35-39(26,27)32-1-5(19)13(21)22)6(34-12)2-33-40(28,29)37-41(30,31)36-38(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H,30,31)(H2,14,15,16)(H2,23,24,25)/t5?,6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPWHMILIFADE-NRJACJQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O19P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906910
Record name 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oligophosphoglycerol-ATP

CAS RN

101968-93-8
Record name Oligophosphoglycerol-ATP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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